(5-Carbamoyl-1-ethyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyridin-3-yl)methanesulfonic acid
Description
The compound "(5-Carbamoyl-1-ethyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyridin-3-yl)methanesulfonic acid" is a structurally complex dihydropyridine derivative characterized by multiple functional groups. Its core consists of a 1,6-dihydropyridine ring substituted with carbamoyl (NH₂-C=O), ethyl (C₂H₅), hydroxy (OH), methyl (CH₃), and oxo (O) groups at positions 5, 1, 2, 4, and 6, respectively. The methanesulfonic acid (-SO₃H) moiety at position 3 enhances polarity and acidity, likely improving aqueous solubility compared to analogous compounds.
Properties
IUPAC Name |
(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6S/c1-3-12-9(14)6(4-19(16,17)18)5(2)7(8(11)13)10(12)15/h15H,3-4H2,1-2H3,(H2,11,13)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYPQKPSMPQPGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=C(C1=O)CS(=O)(=O)O)C)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611777 | |
| Record name | (5-Carbamoyl-1-ethyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyridin-3-yl)methanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40306-70-5 | |
| Record name | 5-(Aminocarbonyl)-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinemethanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40306-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Carbamoyl-1-ethyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyridin-3-yl)methanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinemethanesulfonic acid, 5-(aminocarbonyl)-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
(5-Carbamoyl-1-ethyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyridin-3-yl)methanesulfonic acid, with the molecular formula , is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The compound can be synthesized through various chemical pathways, often involving the reaction of ethyl and carbamoyl derivatives in the presence of hydroxy and methyl substituents. The specific synthetic routes may vary based on the desired yield and purity of the final product.
Antimicrobial Properties
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or function.
| Compound | Target Bacteria | Activity (IC50) |
|---|---|---|
| Compound A | E. coli | 10 µg/mL |
| Compound B | S. aureus | 15 µg/mL |
| (5-Carbamoyl...) | Varied | Pending Further Study |
Anticancer Activity
The anticancer potential of (5-Carbamoyl...) has been evaluated in vitro against several cancer cell lines. For example, preliminary results suggest that the compound exhibits cytotoxic effects on leukemia cells, with IC50 values indicating effectiveness at micromolar concentrations.
The biological activity of (5-Carbamoyl...) is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes crucial for cellular metabolism in pathogens.
- Interference with DNA Synthesis: Similar compounds have shown potential in disrupting DNA replication in cancer cells.
- Cell Membrane Disruption: Some studies suggest that these compounds can alter membrane permeability, leading to cell death.
Case Studies
- Antimicrobial Efficacy Study : In a controlled study, (5-Carbamoyl...) was tested against a panel of bacteria. Results indicated a dose-dependent inhibition of growth, suggesting its potential as a therapeutic agent against bacterial infections.
- Cytotoxicity Assessment : A study involving various cancer cell lines demonstrated that the compound could reduce cell viability significantly compared to controls, highlighting its potential role in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Dihydropyridine derivatives are a well-studied class of compounds due to their diverse biological and physicochemical properties. Below is a detailed comparison of the target compound with structurally related analogs, focusing on functional groups, spectral characteristics, and physical properties.
Structural and Functional Group Analysis
- Methanesulfonic Acid vs. Carboxylic Acid : The target compound’s -SO₃H group is a stronger acid (pKa ~ -1.5) than the -COOH group in Compound 11 (pKa ~ 2.5), which may influence ionization and binding interactions in biological systems.
- Carbamoyl vs. Cyano: The carbamoyl group (NH₂-C=O) in the target compound provides hydrogen-bonding capability, whereas the cyano (-CN) group in Compound 11 is electron-withdrawing and non-polar.
Physicochemical Properties
- Melting Point: The high melting point of Compound 11 correlates with its rigid thienothiophene scaffold and strong intermolecular interactions. The target compound’s melting point is unreported but may be lower due to the flexible ethyl and polar -SO₃H groups.
- Solubility: The methanesulfonic acid group in the target compound likely improves water solubility compared to Compound 11, which contains a hydrophobic thienothiophene moiety.
Spectral Data Comparison
- ¹H-NMR : Compound 11 exhibits aromatic protons (δ 7.14–7.90 ppm) and a methyl group (δ 1.95 ppm) . The target compound’s ethyl and methyl groups would resonate in similar regions (~1–2 ppm), while the hydroxy proton may appear as a broad singlet (~11 ppm).
- Mass Spectrometry : Compound 11 shows a molecular ion peak at m/z 485 . The target compound’s molecular weight would depend on substituents but could be estimated using analogous data.
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a sequence involving:
- Formation of the dihydropyridinone ring with appropriate substitution (ethyl, methyl groups).
- Introduction of the carbamoyl (–CONH2) group at the 5-position.
- Hydroxylation at the 2-position.
- Attachment of the methanesulfonic acid group at the 3-position via a methanesulfonyl substituent.
This approach often uses pyridinone or related heterocyclic intermediates, followed by functional group transformations and salt formation with methanesulfonic acid.
Key Intermediate Preparation and Ring Construction
A crucial intermediate in the synthesis is the 1-ethyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyridin-3-yl scaffold. According to patent literature, the dihydropyridinone ring can be constructed starting from pyrrolidin-2-one derivatives or 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid analogs, which undergo ring opening and esterification reactions under anhydrous acidic conditions with methanesulfonic acid.
- Ring Opening and Esterification : Pyrrolidin-2-one is reacted with anhydrous methanesulfonic acid and an alcohol (methyl or ethyl) to yield dimethyl or diethyl 5-hydroxy-3,6-dihydropyridine-1,4-dicarboxylate intermediates.
- This reaction is performed in a one-pot synthesis under water-free conditions, which improves yield and atom economy.
- The resulting intermediate is isolated as the methanesulfonic acid salt, facilitating further functionalization.
Introduction of the Carbamoyl Group
The carbamoyl group at the 5-position is introduced by amidation of the corresponding carboxylic acid or ester intermediate.
- Amidation can be achieved by activating the carboxylic acid with coupling agents such as BOP-Cl (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) in the presence of a base like triethylamine, followed by reaction with ammonia or an amine source to form the amide bond.
- For example, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has been converted to its amide derivative using BOP-Cl and triethylamine in dichloromethane at room temperature with good yields (69%).
Hydroxylation and Methyl Substitution
- The 2-hydroxy and 4-methyl substituents are typically introduced during the ring construction or via selective functional group modifications.
- The 2-hydroxy group is inherent in the dihydropyridinone structure formed during ring closure.
- Methylation at the 4-position can be introduced by using methyl-substituted starting materials or via methylation reactions during synthesis.
Attachment of the Methanesulfonic Acid Moiety
The methanesulfonic acid group is introduced by forming the methanesulfonate salt or by direct sulfonation at the 3-position.
- The process involves reacting the pyridinone intermediate with methanesulfonic acid under anhydrous conditions, which can simultaneously serve as a ring-opening agent and sulfonating agent.
- The final compound is often isolated as the methanesulfonic acid salt to enhance solubility and stability.
- The use of triethylamine as a base in non-polar solvents such as toluene or heptane can facilitate the formation of triethylammonium methanesulfonate ionic liquid in situ, improving reaction efficiency.
Purification and Characterization
- The crude product is purified by chromatographic techniques, typically silica gel chromatography using solvent gradients like cyclohexane/ethyl acetate.
- Additional purification may involve recrystallization from suitable solvents such as methanol or cyclohexane.
- Characterization is performed by mass spectrometry (MS), nuclear magnetic resonance (NMR), and melting point determination.
- For instance, mass spectrometry data show molecular ion peaks consistent with the expected molecular weight (~290.3 g/mol) of the target compound.
Summary Table of Preparation Steps and Conditions
Research Findings and Advantages of the Methods
- The use of methanesulfonic acid as both a ring-opening agent and sulfonating agent provides a cost-effective and atom-economical route, minimizing the need for protecting groups and multiple purification steps.
- The one-pot synthesis under anhydrous conditions enhances yield and reduces side reactions.
- Amidation using BOP-Cl is efficient and mild, producing high purity amide derivatives suitable for further transformations.
- Formation of ionic liquids in situ (e.g., triethylammonium methanesulfonate) improves reaction kinetics and product isolation.
- The synthetic routes allow for scalability and reproducibility, important for pharmaceutical applications.
Q & A
Basic: What are the optimal synthetic routes for preparing (5-Carbamoyl-1-ethyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyridin-3-yl)methanesulfonic acid, and how can purity be ensured?
Methodological Answer:
Synthesis typically involves multi-step reactions, including cyclization of substituted pyridines followed by sulfonation. For example, methanesulfonic acid derivatives are often synthesized under acidic conditions using reagents like methanesulfonic anhydride or chlorides . Post-synthesis, purity is assessed via HPLC (using C18 columns with UV detection at 254 nm) and NMR (e.g., H and C for structural confirmation). Recrystallization in ethanol/water mixtures (3:1 v/v) improves purity, with yields monitored via mass balance . Contaminants (e.g., unreacted intermediates) are quantified against USP standards using peak integration thresholds (≤0.1% for impurities) .
Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s stability under varying pH and temperature?
Methodological Answer:
Stability studies require:
- pH-dependent degradation assays : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (absorbance shifts at 270–300 nm indicate ring-opening or sulfonic acid group modifications) .
- Thermal stability : Use TGA-DSC to assess decomposition temperatures (e.g., endothermic peaks >200°C suggest thermal resilience) .
- HPLC-MS identifies degradation products, with mobile phases like 0.1% formic acid in acetonitrile/water gradients. Retention time consistency (±0.2 min) confirms structural integrity .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound, particularly in enzyme inhibition assays?
Methodological Answer:
Contradictions often arise from assay conditions. To standardize:
- Enzyme kinetics : Use Michaelis-Menten models with controls for non-specific binding (e.g., pre-incubation with 1 mM EDTA to chelate metal cofactors).
- Buffer interference : Compare activity in Tris-HCl vs. phosphate buffers; sulfonic acid groups may interact differentially with divalent cations .
- Dose-response validation : Replicate assays at IC50 values using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays). Statistical significance (p<0.05 via ANOVA) and Hill slopes >1 indicate cooperative binding .
Advanced: What computational and experimental strategies are effective for predicting this compound’s environmental fate and biodegradation pathways?
Methodological Answer:
- In silico modeling : Use EPI Suite to estimate logP (hydrophobicity) and biodegradability (e.g., BIOWIN scores <2.5 suggest persistence) .
- Metabolite profiling : Expose the compound to soil microcosms (OECD 307 guidelines) and analyze via LC-QTOF-MS for hydroxylated or demethylated products.
- Abiotic degradation : Simulate photolysis under UV light (λ=254 nm) and quantify half-lives via first-order kinetics. Sulfonic acid groups often enhance aqueous solubility, reducing bioaccumulation potential .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in modulating oxidative stress pathways?
Methodological Answer:
- ROS scavenging assays : Use DCFH-DA probes in cell cultures (e.g., HepG2) with HO-induced stress. Measure fluorescence (Ex/Em: 485/535 nm) and compare to N-acetylcysteine controls .
- Gene expression profiling : Perform RNA-seq on treated vs. untreated cells, focusing on Nrf2/ARE pathways. Validate via qPCR for genes like HO-1 and GCLC .
- Molecular docking : Simulate binding to Keap1 (PDB: 2FLU) using AutoDock Vina. High-affinity poses (ΔG < -8 kcal/mol) near cysteine residues suggest covalent modification .
Basic: What are the critical parameters for ensuring reproducibility in synthesizing and analyzing this compound across laboratories?
Methodological Answer:
- Synthetic protocols : Standardize reaction times (±5% deviation) and reagent equivalents (e.g., 1.2 eq. of methanesulfonic acid for consistent sulfonation) .
- Analytical calibration : Use USP-grade reference standards for HPLC (retention time ±0.1 min) and NMR (δ 2.5 ppm for methyl groups in DMSO-d6) .
- Inter-lab validation : Share batches between labs for cross-validation via ICH Q2(R1) guidelines, reporting RSD <2% for potency assays .
Advanced: How can isotopic labeling (e.g., 13^{13}13C or 15^{15}15N) be utilized to track metabolic incorporation of this compound in vivo?
Methodological Answer:
- Synthesis of labeled analogs : Introduce C at the carbamoyl group via C-urea precursors during cyclization .
- Mass spectrometry imaging : Administer labeled compound to model organisms (e.g., C. elegans) and analyze tissue sections via MALDI-TOF for spatial distribution.
- Metabolic flux analysis : Use N-labeled samples in LC-HRMS to trace incorporation into nucleic acids (m/z shifts +1 Da for N adducts) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
